

Spectroscopic data of 4-Nitroaniline (UV-Vis, IR, NMR)

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Compound of Interest

Compound Name: 4-Nitroaniline

Cat. No.: B120555

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An In-depth Technical Guide to the Spectroscopic Data of **4-Nitroaniline**

This guide provides a comprehensive overview of the key spectroscopic data for **4-Nitroaniline** (p-Nitroaniline), a crucial intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The following tables summarize the essential quantitative spectroscopic data for **4-Nitroaniline**.

UV-Vis Absorption Data

The UV-Vis spectrum of **4-Nitroaniline** is characterized by a strong absorption band in the ultraviolet-visible region, which can be influenced by the solvent.^[1] The kinetics of reactions involving **4-Nitroaniline** are often monitored by tracking the absorbance at its λ_{max} .^[2]

Solvent	λ_{max} (nm)	Molar Extinction Coefficient (ϵ)
Methanol	~380	Not Specified
Water	~380	Not Specified
General (for enzyme assays)	405 - 410	$8,800 \text{ M}^{-1}\text{cm}^{-1}$ ^[3]

Data compiled from references^{[2][3][4][5][6]}.

Infrared (IR) Spectroscopy Data

The IR spectrum of **4-Nitroaniline** displays characteristic absorption bands corresponding to its primary functional groups: the amino (-NH₂) group, the nitro (-NO₂) group, and the aromatic ring.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3482 - 3350	Asymmetric & Symmetric Stretch	N-H (Amino group)
1630 - 1628	Scissoring	N-H (Amino group)
1570	Stretch	C=C (Aromatic ring)
1507 - 1506	Asymmetric Stretch	N-O (Nitro group)
1345 - 1344	Symmetric Stretch	N-O (Nitro group)
1283 - 1244	Stretch	C-N
1180 - 1100	In-plane bend	C-H (Aromatic ring)
780 - 665	Out-of-plane bend	C-H (Aromatic ring)

Data compiled from reference^[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the **4-Nitroaniline** molecule.

¹H NMR Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
DMSO-d ₆	7.98	Doublet	9.0	2H, Aromatic (ortho to -NO ₂)
6.64	Doublet	9.0	2H, Aromatic (ortho to -NH ₂)	
6.71	Broad Singlet	-	2H, -NH ₂	

Data compiled from references[8][9][10]. Note: The -NH₂ peak is often broad and its chemical shift can vary.

¹³C NMR Data

Solvent	Chemical Shift (δ) ppm	Assignment
DMSO-d ₆	156.67	C-NH ₂
136.63	C-NO ₂	
127.37	CH (ortho to -NO ₂)	
113.35	CH (ortho to -NH ₂)	

Data compiled from references[8][9].

Experimental Protocols

The following sections describe generalized methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **4-Nitroaniline** in a UV-grade solvent (e.g., ethanol, methanol). Dilute the stock solution to a final concentration suitable for measurement, typically in the micromolar range (e.g., 6×10^{-5} M).[2]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and a second cuvette with the prepared sample solution.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200–800 nm. [2] The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):[11]
 - Thoroughly grind a small amount of dry **4-Nitroaniline** powder (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).
 - Place the mixture into a pellet-forming die and press under high pressure to form a thin, transparent pellet.
- Sample Preparation (ATR Method):
 - Place a small amount of the solid **4-Nitroaniline** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- Data Acquisition: Place the prepared sample (KBr pellet or ATR) in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm^{-1} .[7] A background spectrum of the empty accessory (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Nitroaniline** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3) in a standard 5 mm NMR tube.[12][13]

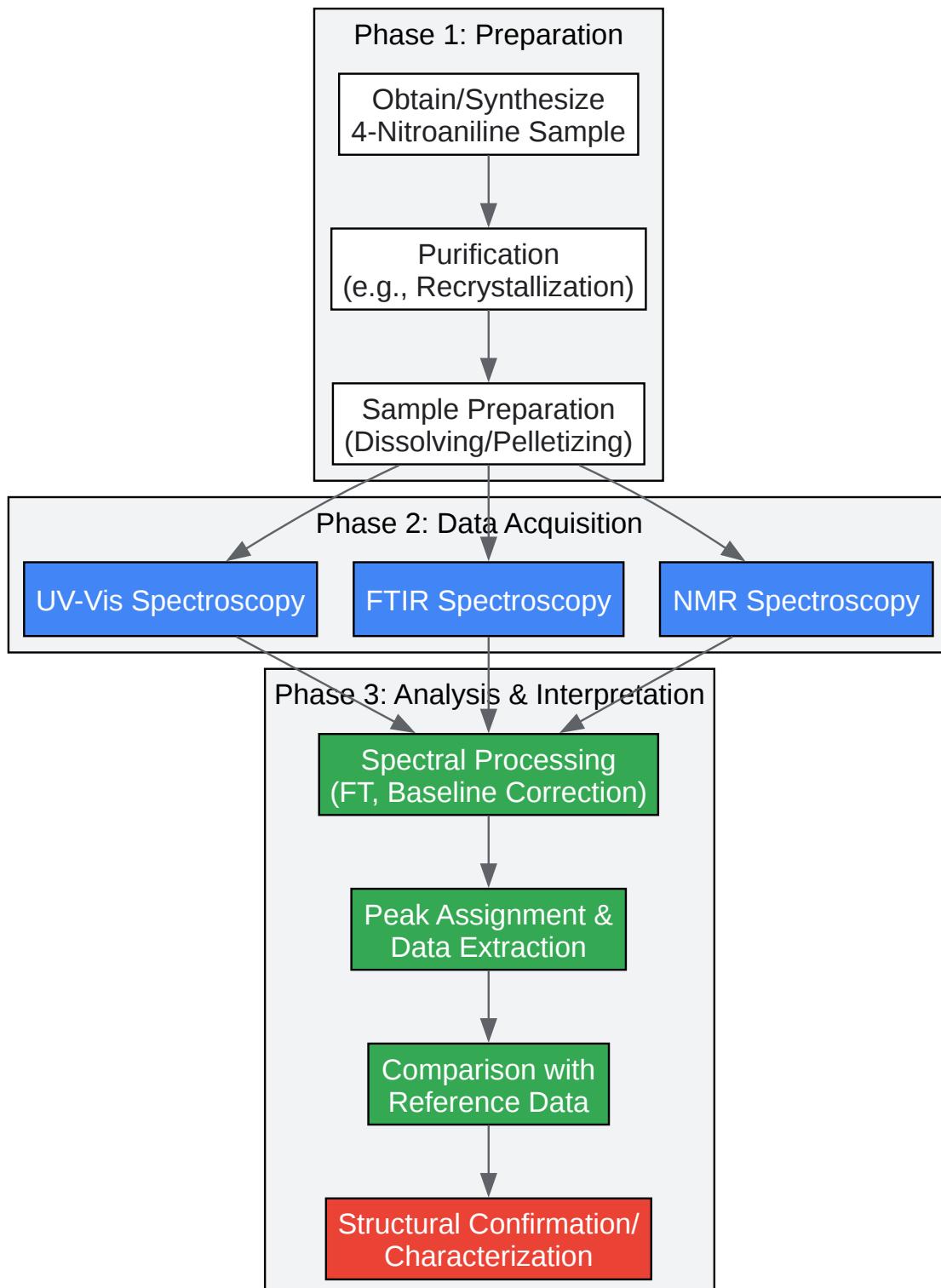
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if required for chemical shift calibration.

- Instrumentation: Place the NMR tube into the probe of a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine chemical shifts relative to the solvent or TMS peak.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . Process the data similarly to the ^1H spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Nitroaniline**.

General Workflow for Spectroscopic Analysis of 4-Nitroaniline

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